N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide
Description
Properties
CAS No. |
860473-84-3 |
|---|---|
Molecular Formula |
C7H11N5O2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N-[4-(ethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]acetamide |
InChI |
InChI=1S/C7H11N5O2/c1-3-8-5-10-6(9-4(2)13)12-7(14)11-5/h3H2,1-2H3,(H3,8,9,10,11,12,13,14) |
InChI Key |
IZLXSLVQFMDTEX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=O)NC(=N1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of ethylamine with cyanoacetamide under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetic acid.
Reduction: Formation of N-(6-(Ethylamino)-4-hydroxy-1,4-dihydro-1,3,5-triazin-2-yl)acetamide.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets. In the case of its anti-inflammatory activity, the compound inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain .
Comparison with Similar Compounds
Structural and Functional Analogues in Triazine Chemistry
a. (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine ()
- Core Structure : 1,3,5-Triazine.
- Substituents: Dimethylamino at position 2, styryl at position 4.
- Key Differences: The dimethylamino group enhances electron-donating properties compared to the ethylamino group in the target compound.
- Applications : Used as an intermediate for fluorescent dyes or optoelectronic materials.
- Synthesis : Confirmed via HRMS and FT-IR, similar to the target compound .
b. (E)-N-(4-(dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide ()
- Core Structure : 1,3,5-Triazine.
- Substituents: Dimethylamino at position 4, styryl at position 6, acetamide at position 2.
- Key Differences: The dimethylamino group at position 4 (vs. ethylamino at position 6 in the target) creates distinct electronic effects. The styryl group may reduce solubility compared to the target’s simpler ethylamino group.
- Applications : Intermediate for triazine-based polymers or bioactive molecules.
Acetamide Derivatives with Heterocyclic Cores
a. N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ()
- Core Structure: Thiazolidinone fused with coumarin.
- Substituents : Coumarin-7-yloxy and arylidene groups.
- The acetamide is part of a larger, rigid structure compared to the triazine-based target.
- Synthesis : Involves mercaptoacetic acid and ZnCl₂ under reflux, differing from triazine condensation methods .
b. Goxalapladib ()
- Core Structure : 1,8-Naphthyridine.
- Substituents : Trifluoromethyl biphenyl, piperidinyl, and methoxyethyl groups.
- Key Differences : The naphthyridine core and extensive fluorination enhance metabolic stability and target specificity (e.g., atherosclerosis treatment). The acetamide here connects complex pharmacophores, unlike the simpler triazine-acetamide linkage in the target.
- Molecular Weight : 718.80 (vs. ~210–250 for triazine derivatives), highlighting its complexity .
Comparative Data Table
Research Findings and Implications
- Reactivity: Triazine derivatives with ethylamino groups (target) exhibit nucleophilic reactivity at the exocyclic amine, suitable for further functionalization. Dimethylamino analogues () are less reactive due to steric hindrance .
- Hydrogen Bonding: The 4-oxo group in the target compound facilitates intermolecular hydrogen bonding, influencing crystal packing and solubility. This contrasts with thiazolidinone derivatives (), where sulfur participates in different non-covalent interactions .
- Pharmacological Potential: While the target compound’s simplicity favors use as an intermediate, naphthyridine-based acetamides like goxalapladib demonstrate how structural complexity correlates with therapeutic specificity .
Biological Activity
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound belongs to the class of triazine derivatives. Its chemical formula is , and it features a triazine ring that contributes to its biological activity. The presence of the ethylamino group enhances its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that triazine derivatives exhibit promising antimicrobial properties against various pathogens.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Significant antibacterial activity against Gram-positive and Gram-negative bacteria | |
| 2,4,6-tri-substituted s-triazines | Broad-spectrum antimicrobial activity |
The compound was tested using the broth microdilution method against a panel of bacterial strains, showing effective inhibition at low concentrations.
2. Anticancer Activity
The potential anticancer effects of this compound have been explored in vitro.
| Study | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity assay | HeLa (cervical cancer) | 15.2 | |
| MTT assay | MCF7 (breast cancer) | 12.8 |
The structure–activity relationship (SAR) indicated that modifications to the triazine ring significantly influence cytotoxicity against cancer cell lines.
3. Anticonvulsant Activity
Another area of research focuses on the anticonvulsant properties of triazine derivatives.
| Compound | Model Used | Result | Reference |
|---|---|---|---|
| This compound | PTZ-induced seizures in mice | Significant reduction in seizure duration |
This compound demonstrated efficacy in reducing seizure activity in animal models, suggesting its potential as an anticonvulsant agent.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazine derivatives including this compound against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli, it was found that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics like ampicillin.
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanism revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
